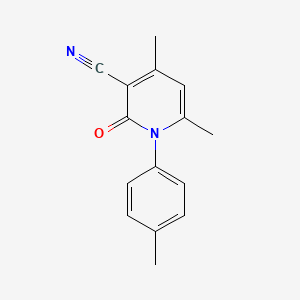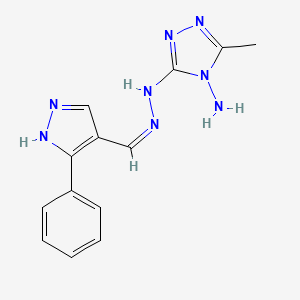![molecular formula C25H15Cl2I2N9O3 B11096062 5-({6-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11096062.png)
5-({6-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOBENZALDEHYDE 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as aldehyde, benzimidazole, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOBENZALDEHYDE 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE typically involves multiple steps:
Formation of 2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOBENZALDEHYDE: This step involves the reaction of 2,4-dichlorobenzyl alcohol with 3,5-diiodosalicylaldehyde in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Synthesis of 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE: This intermediate is prepared by reacting 2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-amine with 1,2,5-oxadiazolo[3,4-b]pyrazine-5-carbaldehyde in the presence of a suitable catalyst, such as acetic acid, under controlled temperature conditions.
Final Coupling Reaction: The final compound is obtained by coupling the two intermediates in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group in the benzimidazole moiety can be reduced to an amine.
Substitution: Halogen atoms in the benzyl and benzaldehyde rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOBENZOIC ACID.
Reduction: 2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOBENZALDEHYDE 1-{6-[(2-AMINO-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
The compound has shown promise in preliminary studies as an anticancer agent. Its ability to induce apoptosis in cancer cells is of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOBENZALDEHYDE 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and leading to downstream effects such as cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-DICHLOROBENZYL)OXY]BENZALDEHYDE: Lacks the benzimidazole and oxadiazole moieties, making it less versatile in terms of biological activity.
3,5-DIIODOBENZALDEHYDE: Lacks the benzyl and hydrazone groups, limiting its applications in medicinal chemistry.
1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE: Lacks the benzyl and benzaldehyde groups, reducing its potential as a synthetic intermediate.
Uniqueness
The uniqueness of 2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOBENZALDEHYDE 1-{6-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)AMINO][1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZONE lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H15Cl2I2N9O3 |
|---|---|
Molecular Weight |
814.2 g/mol |
IUPAC Name |
5-[[5-[(2E)-2-[[2-[(2,4-dichlorophenyl)methoxy]-3,5-diiodophenyl]methylidene]hydrazinyl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C25H15Cl2I2N9O3/c26-13-2-1-11(16(27)6-13)10-40-20-12(5-14(28)7-17(20)29)9-30-36-22-21(34-23-24(35-22)38-41-37-23)31-15-3-4-18-19(8-15)33-25(39)32-18/h1-9H,10H2,(H,31,34,37)(H2,32,33,39)(H,35,36,38)/b30-9+ |
InChI Key |
ANWUZBLJQPVLBT-OOEWDAAOSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1NC3=NC4=NON=C4N=C3N/N=C/C5=C(C(=CC(=C5)I)I)OCC6=C(C=C(C=C6)Cl)Cl)NC(=O)N2 |
Canonical SMILES |
C1=CC2=C(C=C1NC3=NC4=NON=C4N=C3NN=CC5=C(C(=CC(=C5)I)I)OCC6=C(C=C(C=C6)Cl)Cl)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,10bS)-2-(thiophen-2-yl)-3-(thiophen-2-ylcarbonyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11095979.png)
![N-[1-(4-bromophenyl)ethyl]-N'-phenylthiourea](/img/structure/B11095982.png)

![{2-[(Diphenylphosphoryl)methoxy]benzyl}(oxo)diphenylphosphane](/img/structure/B11096010.png)

![N-(3-nitrophenyl)-2-{3-[(3-nitrophenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11096027.png)

![5,5'-carbonylbis[2-(3-nitrophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11096037.png)
![N-{4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide](/img/structure/B11096042.png)
![N-(4-butylphenyl)-N'-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11096066.png)
![4-hydroxy-3-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoic acid](/img/structure/B11096070.png)
![3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate](/img/structure/B11096071.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11096076.png)
![[(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11096092.png)
